

Perylene-d12: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Perylene-D12

Cat. No.: B110317

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Perylene-d12**, a deuterated polycyclic aromatic hydrocarbon (PAH) widely utilized in analytical chemistry. This document details its physicochemical properties, and its primary application as an internal standard for the quantification of PAHs in various matrices.

Core Data Presentation

The following tables summarize the key quantitative data for **Perylene-d12**.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source(s)
CAS Number	1520-96-3	[1] [2] [3] [4]
Molecular Formula	C ₂₀ D ₁₂	[1] [3]
Molecular Weight	264.38 g/mol	[2] [3]
Exact Mass	264.169221334 Da	[2]
IUPAC Name	1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuterioperylene	[2]
Synonyms	Perylene, perdeutero-; [2H12]Perylene; D12-Perylene (ISTD)	[3] [4]

Table 2: Physicochemical Data

Property	Value	Source(s)
Appearance	Light brown to yellow solid powder	[5]
Melting Point	277-279 °C	[5]
Boiling Point	467.5 ± 12.0 °C at 760 mmHg	[5]
Chemical Purity	≥98%	[1]
Storage Temperature	Room temperature, away from light and moisture	[1]

Application in Environmental Analysis: An Experimental Protocol

Perylene-d12 is predominantly used as an internal standard in analytical methods, particularly for the detection and quantification of polycyclic aromatic hydrocarbons (PAHs) by gas chromatography-mass spectrometry (GC-MS). Its deuterated nature ensures that it behaves almost identically to the non-deuterated perylene during sample extraction and analysis, but its

different mass allows it to be distinguished by the mass spectrometer. This helps to correct for variations in sample preparation and instrument response, leading to more accurate and reliable quantification of target analytes.[6][7]

Below is a generalized experimental protocol for the analysis of PAHs in environmental samples using **Perylene-d12** as an internal standard, based on common practices and EPA methodologies.

Objective: To quantify the concentration of target PAHs in a solid matrix (e.g., soil, sediment) using GC-MS with **Perylene-d12** as an internal standard.

Materials:

- Target sample (e.g., soil)
- **Perylene-d12** solution of known concentration (internal standard)
- Calibration standards containing known concentrations of target PAHs and **Perylene-d12**
- Appropriate solvents for extraction (e.g., dichloromethane, acetone)
- Sodium sulfate (for drying)
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Analytical column suitable for PAH analysis (e.g., Agilent J&W DB-EUPAH)[8]

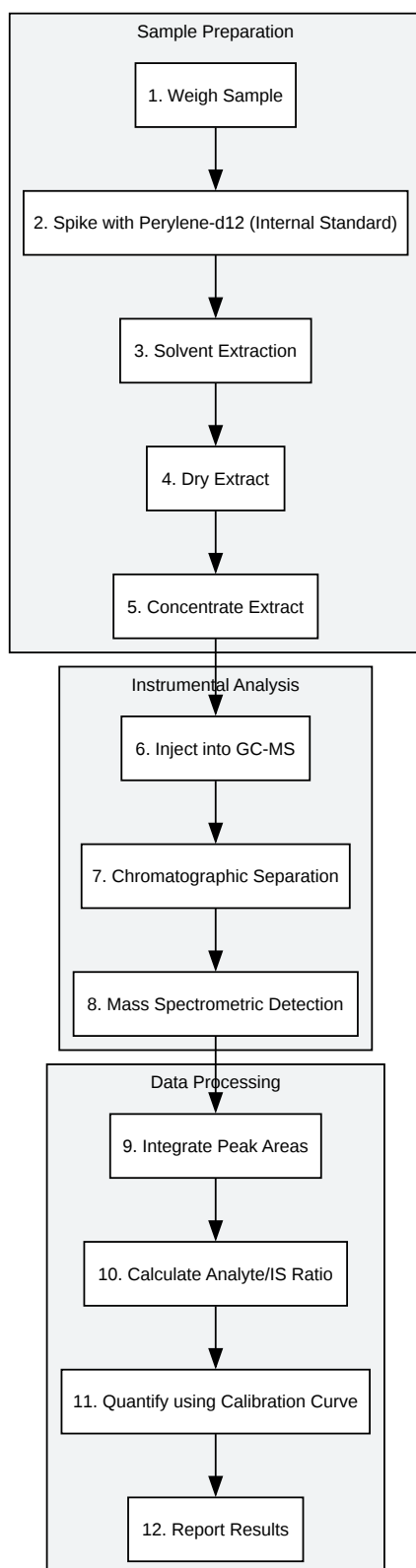
Methodology:

- Sample Preparation:
 - A known mass of the solid sample is accurately weighed.
 - The sample is spiked with a known amount of the **Perylene-d12** internal standard solution.
 - The sample is extracted using an appropriate technique, such as Accelerated Solvent Extraction (ASE) with a mixture of dichloromethane and acetone.[9]

- The extract is dried by passing it through a column of sodium sulfate.
- The extract is concentrated to a specific volume.
- Instrumental Analysis:
 - The GC-MS is calibrated by running a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of the **Perylene-d12** internal standard.
 - A calibration curve is generated for each target PAH by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
 - The prepared sample extract is injected into the GC-MS.
 - The instrument separates the different compounds in the sample, and the mass spectrometer detects the characteristic ions for each target PAH and for **Perylene-d12**.
- Data Analysis and Quantification:
 - The peak areas for the target PAHs and **Perylene-d12** in the sample chromatogram are integrated.
 - The ratio of the peak area of each target PAH to the peak area of **Perylene-d12** is calculated.
 - Using the calibration curve, the concentration of each target PAH in the sample extract is determined.
 - The final concentration of each PAH in the original solid sample is calculated by taking into account the initial sample mass and the volume of the extract.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of PAHs using an internal standard like **Perylene-d12**.



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Caption: Workflow for PAH analysis using **Perylene-d12** as an internal standard.

Signaling Pathways

The term "signaling pathway" typically refers to a series of molecular interactions within a cell that lead to a specific function. As a deuterated polycyclic aromatic hydrocarbon, **Perylene-d12** is not known to be directly involved in biological signaling pathways in the same manner as a therapeutic drug or a signaling molecule. Its primary utility is as an analytical standard.

However, it is important to note that the non-deuterated form, perylene, and other PAHs are known to have mutagenic and carcinogenic properties, which can be a result of their interaction with cellular pathways, often after metabolic activation. Perylene is classified by the IARC as Group 3: not classifiable as to its carcinogenicity to humans, indicating that there is inadequate evidence in humans and limited or inadequate evidence in experimental animals.^[10] Any investigation into the biological effects of perylene would necessitate studying its impact on pathways related to xenobiotic metabolism, DNA damage and repair, and cell cycle regulation.

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